1-Methyl-Inosine-d3 is a stable isotope-labeled derivative of 1-Methyl-Inosine, a purine nucleoside that plays a significant role in various biological processes. It is characterized by the presence of a methyl group at the 1-position of the hypoxanthine ring of inosine. This compound is synthesized for research purposes, particularly in studies involving RNA and its modifications. The deuterium labeling (d3) enhances its utility in mass spectrometry and NMR spectroscopy, allowing for precise tracking and analysis in biological systems.
1-Methyl-Inosine-d3 belongs to the class of organic compounds known as purine nucleosides, which are composed of a purine base linked to a ribose sugar. It can be derived from inosine through methylation at the N1 position. This compound is classified under:
The synthesis of 1-Methyl-Inosine-d3 typically involves several steps, including the methylation of inosine using deuterated methylating agents. Common methods include:
The molecular formula for 1-Methyl-Inosine-d3 is , with an average molecular weight of approximately 282.25 g/mol. The structure can be represented as follows:
CN1C=NC2=C(N=CN2[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C1=O
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
1-Methyl-Inosine-d3 can participate in various chemical reactions typical for nucleosides:
These reactions are crucial for understanding its role in nucleic acid metabolism and modification.
The mechanism of action for 1-Methyl-Inosine-d3 primarily involves its incorporation into transfer RNA (tRNA), where it plays a role in stabilizing the tRNA structure and influencing codon recognition during protein synthesis. Specifically:
The incorporation of deuterium allows researchers to trace metabolic pathways involving this nucleotide more effectively.
The compound's stability and reactivity make it suitable for various biochemical applications, particularly in RNA studies.
1-Methyl-Inosine-d3 has several applications in scientific research:
1-Methylinosine-d3 (m1I-d3) is a deuterium-labeled analog of the naturally occurring modified nucleoside 1-methylinosine (m1I), which occupies position 37 adjacent to the anticodon in eukaryotic tRNA$^{Ala}$ and tRNA$^{Thr}$ [1] [5]. Its biosynthesis involves a two-step enzymatic cascade:
In Haloferax volcanii (archaea), an alternative pathway exists where adenosine-57 is first methylated to m1A by a methyltransferase, followed by deamination to m1I [2]. The deuterium atoms in m1I-d3 replace hydrogen atoms at the methyl group, enabling isotopic tracing without altering bioactivity [1] [4].
Table 1: Enzymatic Pathways for m1I Formation
Organism | Initial Substrate | Key Enzymes | Product |
---|---|---|---|
Eukaryotes | Adenosine-37 | ADAT1 → TRM5 | m1I37 |
Archaea | Adenosine-57 | Methyltransferase → Deaminase | m1I57 |
TRM5 methyltransferases are evolutionarily conserved enzymes critical for installing m1G and m1I modifications at position 37 of tRNAs. Key insights include:
Table 2: TRM5 Homologs Across Species
Organism | Homolog | Methylation Activity | Phenotype of Loss |
---|---|---|---|
S. cerevisiae | Trm5p | m1G37, m1I37 | Temperature sensitivity |
A. thaliana | AtTrm5a | m1G37, m1I37 | Dwarfism, floral defects |
H. sapiens | TRMT5 | m1G37, m1I37 | Linked to metabolic diseases |
Deuterium labeling in m1I-d3 serves as a tracer for studying tRNA methylation kinetics and dynamics:
Table 3: Detection Methods for Deuterium-Labeled m1I
Technique | Application | Resolution |
---|---|---|
LC-MS/MS | Quantification of methylation efficiency | ≥99.0% purity [1] |
NMR spectroscopy | Analysis of tRNA structural dynamics | Atomic-level [9] |
Mung bean nuclease assay | Validation of modification sites | Position-specific [6] |
m1I37 methylation stabilizes tRNA structure and regulates translational accuracy through:
Table 4: Biological Consequences of m1I37 Deficiency
Functional Domain | Consequence | Validated Model |
---|---|---|
tRNA stability | Reduced melting temperature | Yeast ΔTRM5 [3] |
Translation fidelity | +1 frameshifting errors | A. thaliana attrm5a [8] |
Metabolic signaling | Downregulation of auxin/jasmonate pathways | Proteomics data [8] |
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